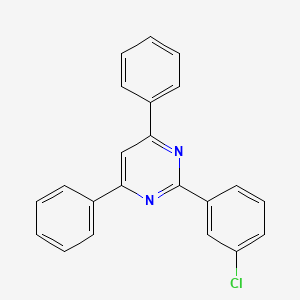

2-(3-Chlorophenyl)-4,6-diphenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenyl)-4,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a 3-chlorophenyl group and two phenyl groups attached to the pyrimidine ring, making it a highly substituted derivative. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4,6-diphenylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques ensures that the production process is both cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chlorophenyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in partially or fully reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

2-(3-Chlorophenyl)-4,6-diphenylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenyl)-4,6-diphenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

2-(3-Chlorophenyl)-4,6-diphenylpyrimidine can be compared with other similar compounds, such as:

2-Phenyl-4,6-diphenylpyrimidine: Lacks the 3-chlorophenyl group, resulting in different chemical and biological properties.

2-(4-Chlorophenyl)-4,6-diphenylpyrimidine: The chlorine atom is positioned differently, which can affect its reactivity and interactions with biological targets.

2-(3-Bromophenyl)-4,6-diphenylpyrimidine: The bromine atom can impart different electronic and steric effects compared to chlorine, leading to variations in chemical behavior and biological activity.

Actividad Biológica

2-(3-Chlorophenyl)-4,6-diphenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with two phenyl groups and a chlorophenyl group, contributing to its physicochemical properties and biological activities.

Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment.

- Aurora Kinase Inhibition : Studies have shown that pyrimidine derivatives can inhibit Aurora kinases, which are essential for cell division. For instance, modifications in the pyrimidine structure can enhance binding affinity and selectivity for these kinases, leading to increased potency against cancer cells .

- Antimicrobial Activity : The compound also exhibits antimicrobial properties. Structurally related compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential application in treating infections .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound and related compounds:

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives highlight the importance of substituent positions on the phenyl rings. For instance:

- Positioning of Chlorine : The presence of chlorine at the ortho or para position significantly influences the inhibitory potency against Aurora kinases. Compounds with para-substituted groups generally exhibit higher activity due to optimal steric interactions within the binding pocket .

- Phenyl Substituents : The introduction of electron-withdrawing groups on the phenyl rings enhances solubility and bioavailability, which are critical for effective pharmacological action .

Case Studies

- Cancer Cell Lines : In vitro studies using MDA-MB-468 breast cancer cells demonstrated that this compound effectively inhibited cell proliferation through apoptosis induction at low micromolar concentrations .

- Antimicrobial Testing : A series of tests revealed that derivatives of this compound exhibited promising antibacterial activity against Gram-positive bacteria, with some derivatives showing an IC50 value under 10 µM .

Propiedades

Número CAS |

919301-51-2 |

|---|---|

Fórmula molecular |

C22H15ClN2 |

Peso molecular |

342.8 g/mol |

Nombre IUPAC |

2-(3-chlorophenyl)-4,6-diphenylpyrimidine |

InChI |

InChI=1S/C22H15ClN2/c23-19-13-7-12-18(14-19)22-24-20(16-8-3-1-4-9-16)15-21(25-22)17-10-5-2-6-11-17/h1-15H |

Clave InChI |

BHJFLOOHSMTNSJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.